molecular formula C8H12N2O2 B144515 Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate CAS No. 132903-58-3

Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate

Cat. No. B144515
M. Wt: 168.19 g/mol
InChI Key: CIWGASDUJLUSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate, also known as MTHPC, is a chemical compound that belongs to the group of cyclopenta[c]pyrazole derivatives. It has been studied extensively for its potential use in various scientific research applications, especially in the field of photodynamic therapy.

Mechanism Of Action

The mechanism of action of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate involves the activation of the photosensitizer by light of a specific wavelength, which leads to the production of reactive oxygen species (ROS) that cause damage to cancer cells. The selectivity of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate for cancer cells is due to the preferential accumulation of the photosensitizer in tumor tissue, as opposed to normal tissue.

Biochemical And Physiological Effects

Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of angiogenesis (the formation of new blood vessels), and modulation of the immune response.

Advantages And Limitations For Lab Experiments

One of the major advantages of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate is its high selectivity for cancer cells, which minimizes damage to normal tissue. However, Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate has some limitations for lab experiments, including its high cost and the need for specialized equipment for the activation of the photosensitizer.

Future Directions

Several future directions for the development of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate in photodynamic therapy have been proposed, including the optimization of the treatment protocol, the development of new photosensitizer formulations, and the exploration of combination therapies with other treatment modalities. Additionally, the use of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate in other scientific research applications, such as imaging and sensing, has also been suggested.
Conclusion:
In conclusion, Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate is a promising photosensitizer that has been extensively studied for its potential use in photodynamic therapy. Its high selectivity for cancer cells and its ability to induce apoptosis and inhibit angiogenesis make it a promising candidate for the treatment of various types of cancer. However, further research is needed to optimize its use in the clinic and explore its potential in other scientific research applications.

Synthesis Methods

The synthesis of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate involves several steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2,3-dihydro-1H-cyclopenta[c]pyrazole in the presence of a base, followed by the reaction with methyl iodide. The final product is obtained after purification and isolation.

Scientific Research Applications

Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate has been extensively studied for its potential use in photodynamic therapy, a treatment modality that involves the use of light-activated photosensitizers to selectively destroy cancer cells. Several studies have demonstrated the efficacy of Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate in the treatment of various types of cancer, including head and neck, bladder, and esophageal cancer.

properties

CAS RN

132903-58-3

Product Name

Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3a,4,5,6-tetrahydro-3H-cyclopenta[c]pyrazole-6a-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-12-7(11)8-4-2-3-6(8)5-9-10-8/h6H,2-5H2,1H3

InChI Key

CIWGASDUJLUSMP-UHFFFAOYSA-N

SMILES

COC(=O)C12CCCC1CN=N2

Canonical SMILES

COC(=O)C12CCCC1CN=N2

synonyms

6a(3H)-Cyclopentapyrazolecarboxylicacid,3a,4,5,6-tetrahydro-,methylester(9CI)

Origin of Product

United States

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